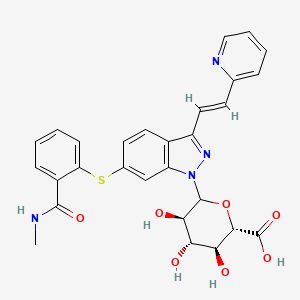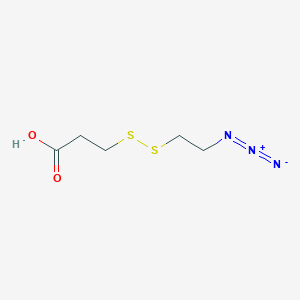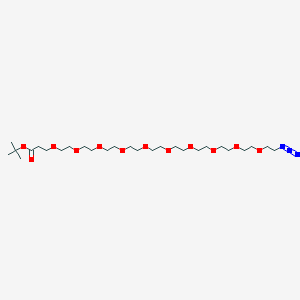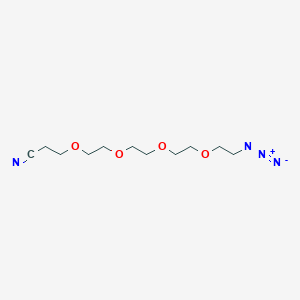
BDP TMR maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP TMR is a bright borondipyrromethene fluorophore for the TAMRA channel. This maleimide derivative is suitable for conjuction with thiol groups as e.g. in protein side chains.
Applications De Recherche Scientifique
Polymer Chemistry and Material Science
BDP TMR maleimide, identified in scientific literature as part of the maleimide family, is utilized in polymer chemistry. Research has explored its role in polyreaction as a new monomer. The molar volumes and viscosities of mixtures involving N-[(4-bromo-3,5-difluorine)phenyl] maleimide (BDPM) have been examined, revealing its potential for developing materials with specific physical properties (Li, Li, & Chen, 2017). Similarly, the kinetical study of radical copolymerization of N-(4-bromo-3,5-difluorophenyl) Maleimide with styrene, including the thermal stability of the obtained copolymer, indicates its significance in synthesizing novel polymeric materials (Yanxun, Congcong, Chen, Gao, & Lv, 2017).
Biomedical Research and Bioconjugation
In the realm of biomedical research, maleimides, including this compound, have been employed for fluorescent labeling of proteomic samples. This application is crucial in proteomic research, as it enables the covalent derivatization of proteins with fluorescent dyes, aiding in their identification and analysis (Tyagarajan, Pretzer, & Wiktorowicz, 2003). Additionally, maleimide cross-linked bioactive polyethylene glycol (PEG) hydrogels demonstrate improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery, showcasing the utility of maleimides in regenerative medicine (Phelps et al., 2012).
Sensing and Diagnostic Applications
Maleimide-based compounds are increasingly important in developing diagnostic tools and sensing systems. For example, Thiomaleimide functionalization has been used for the selective biological fluorescence detection of peroxynitrite in HeLa and RAW 264.7 cells, underscoring its potential in medical diagnostics and research (Yudhistira et al., 2017). Moreover, a study on highly efficient and photostable photosensitizers based on BODIPY chromophore suggests its applications in studying oxidative stress or photodynamic therapy, where maleimide derivatives play a key role (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Electronics and Optoelectronics
Research indicates the use of this compound derivatives in electronics and optoelectronics. Studies on light-induced electron transfer and energy transfer processes in a flexible BODIPY-C60 dyad demonstrate the potential of maleimide derivatives in organic electronics, particularly in developing materials with specific photo-physical properties (Tran et al., 2020).
Propriétés
Nom IUPAC |
2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene |
|---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










